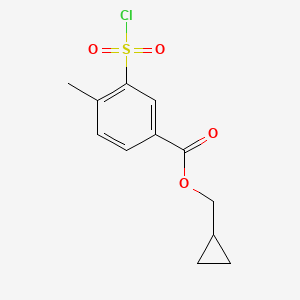
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a cyclopropylmethyl group attached to a benzoate moiety, which is further substituted with a chlorosulfonyl group at the 3-position and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate typically involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of 4-methylbenzoic acid with an appropriate alcohol, such as methanol, in the presence of an acid catalyst.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopropylmethyl chloride reacts with the benzoate core in the presence of a Lewis acid catalyst like aluminum chloride.
Chlorosulfonylation: The final step involves the introduction of the chlorosulfonyl group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The compound can be reduced to form sulfonamide derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Reduction: Lithium aluminum hydride or other hydride donors can be used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, particularly as sulfonamide-based drugs.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to biological activity. The cyclopropylmethyl group may also influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl 3-(chlorosulfonyl)-benzoate: Lacks the methyl group at the 4-position.
Cyclopropylmethyl 4-methylbenzoate: Lacks the chlorosulfonyl group.
3-(Chlorosulfonyl)-4-methylbenzoic acid: Contains a carboxylic acid group instead of the ester moiety.
Uniqueness
Cyclopropylmethyl 3-(chlorosulfonyl)-4-methylbenzoate is unique due to the combination of the cyclopropylmethyl group, chlorosulfonyl group, and methyl group on the benzoate core
Eigenschaften
Molekularformel |
C12H13ClO4S |
|---|---|
Molekulargewicht |
288.75 g/mol |
IUPAC-Name |
cyclopropylmethyl 3-chlorosulfonyl-4-methylbenzoate |
InChI |
InChI=1S/C12H13ClO4S/c1-8-2-5-10(6-11(8)18(13,15)16)12(14)17-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
InChI-Schlüssel |
YTRUWISYLRSYJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2CC2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


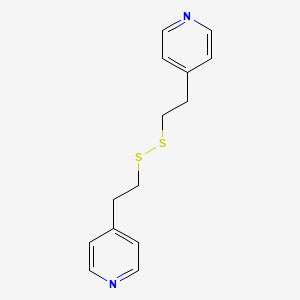
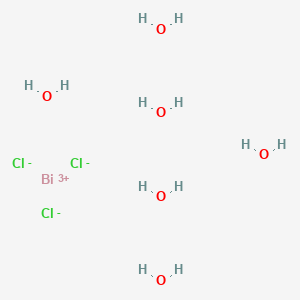
![[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B15199175.png)
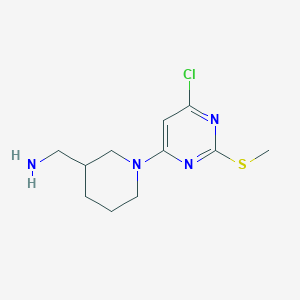
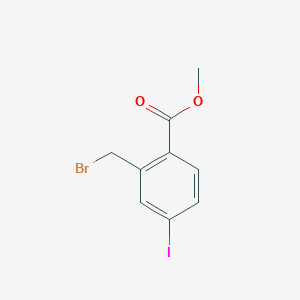
![5-(methylthio)-1H-benzo[d]imidazol-2-amine](/img/structure/B15199211.png)
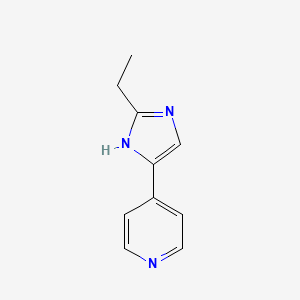
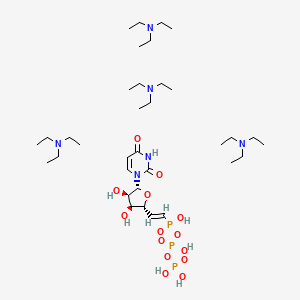
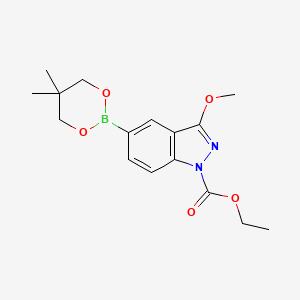
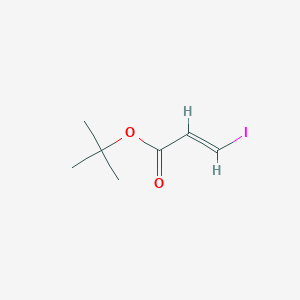
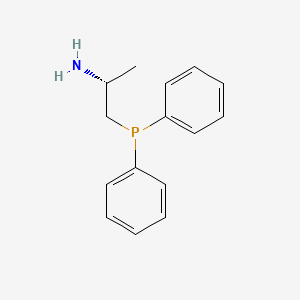
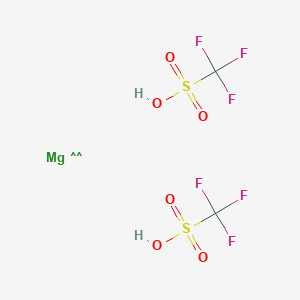
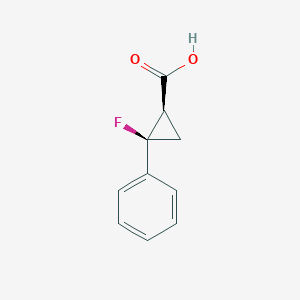
![2-Methoxy-5-nitro-1H-benzo[d]imidazole](/img/structure/B15199254.png)
